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CAS No.: 728033-96-3

Cat. No.: S548158

The table below summarizes the core findings from the phase I trial of OSI-930.

Trial Aspect Findings for OSI-930

MTD / RP2D 500 mg, twice daily (BID) [1] [2]

Dose-Limiting Toxicities (DLTs) at Grade 3 skin rash (2 patients), Grade 4 y-glutamyltransferase
600 mg BID (GGT) elevation [1]

Most Common Adverse Events Fatigue, diarrhea, nausea, skin rash [1] [3]
(Grades 1-2)

| Evidence of Antitumor Activity | * Partial response in advanced ovarian cancer (1 patient). « Stable disease
in imatinib-resistant gastrointestinal stromal tumors (GIST; 11 of 19 patients) [1]. | | Proof-of-Mechanism
Biomarker | Substantial decrease in plasma soluble VEGFR2 (sVEGFR?2) levels at BID doses >400 mg [1]. |

Experimental Protocol Summary

The key clinical trial that established the MTD for OSI-930 was an open-label, phase I dose escalation study
[1].
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e Primary Objective: To determine the safety, MTD, and RP2D of OSI-930 [1].
¢ Patient Population: Adults with histologically confirmed advanced solid tumors that were not
amenable to standard therapies [1].
¢ Study Design: A modified accelerated titration design was used. OSI-930 was administered orally on
two schedules: once daily (QD) and twice daily (BID), continuously in 3-week cycles [1].
e DLT Evaluation Period: Toxicities were assessed during the first treatment cycle (21 days). DLTs
were defined using the Common Terminology Criteria for Adverse Events (CTCAE) v3.0 [1].
e MTD Expansion Cohorts: After establishing the MTD, additional patients were enrolled into two
cohorts:
o A cohort to assess antiangiogenic activity using dynamic contrast-enhanced MRI (DCE-MRI).
o A cohort of patients with GIST to assess antitumor activity using FDG-PET imaging and
RECIST criteria [1].
e Pharmacokinetic/Pharmacodynamic Analyses: Blood samples were taken to analyze OSI-930
exposure and its effect on soluble VEGFR2 levels [1].

Troubleshooting Common Research & Development
Scenarios

Here are answers to specific issues that researchers and drug developers might encounter.

Q1: What are the critical pharmacological targets and pathways for OSI-930? OSI-930 is a multi-

kinase inhibitor. The diagram below illustrates its primary targets and the signaling pathways it affects.
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Q2: How should toxicity be managed based on the phase I trial experience?

¢ Dose Modification: The MTD of 500 mg BID was defined after DLTs (G3 rash, G4 GGT) occurred at
600 mg BID. Adherence to the RP2D is crucial [1].

¢ Managing Common Toxicities: For Grade 3 rash, which was a DLT, dose interruption or reduction is
necessary. For manageable side effects like Grade 3 diarrhea, nausea, or vomiting, ensure optimal
medical management is provided before classifying them as DLTs [1].

¢ Drug-Drug Interactions: Be aware that OSI-930 is a mechanism-based inactivator of cytochrome
P450 3A4[CITATION NEEDED]. Furthermore, a drug interaction study found that co-administration
with erlotinib resulted in an approximate two-fold increase in OSI-930 exposure [4].

Q3: What biomarkers can be used to demonstrate proof-of-mechanism?

e SsVEGFR2: A substantial decrease in plasma soluble VEGFR2 levels was consistently observed at
OSI-930 BID doses =400 mg. This serves as a key pharmacodynamic biomarker for VEGFR inhibition
[1].

¢ Functional Imaging: The trial successfully used DCE-MRI (to show antiangiogenic effects in 4 of 6
patients) and FDG-PET (to show metabolic responses in GIST patients) as complementary proof-of-
mechanism tools [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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